molecular formula C12H8ClNO6 B3156605 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid CAS No. 832740-21-3

5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B3156605
CAS No.: 832740-21-3
M. Wt: 297.65 g/mol
InChI Key: JGVKGMGYFKJJLF-UHFFFAOYSA-N
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Description

5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C12H8ClNO6. This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a chloronitrophenyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 2-chloro-5-nitrophenol with furan-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[(2-Amino-5-nitrophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: Formation of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro and carboxylic acid groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid
  • 5-[(2-Bromo-5-nitrophenoxy)methyl]furan-2-carboxylic acid

Properties

IUPAC Name

5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO6/c13-9-3-1-7(14(17)18)5-11(9)19-6-8-2-4-10(20-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVKGMGYFKJJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194327
Record name 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-21-3
Record name 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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